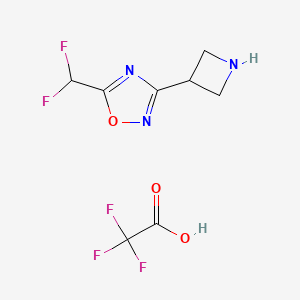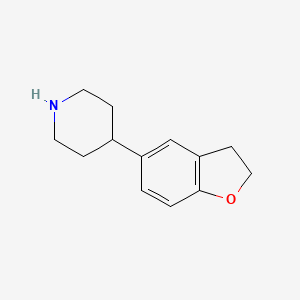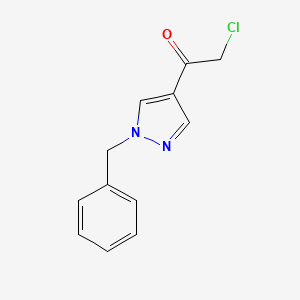
1-(1-benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and a chloroethanone group at position 2.
准备方法
The synthesis of 1-(1-benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Benzylation: The nitrogen atom at position 1 of the pyrazole ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Chlorination: The final step involves the introduction of the chloroethanone group at position 2 of the pyrazole ring. This can be achieved by reacting the benzylated pyrazole with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(1-Benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroethanone group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
1-(1-Benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of pyrazole derivatives on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
相似化合物的比较
1-(1-Benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one can be compared with other pyrazole derivatives such as:
1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol: This compound has a hydroxyl group instead of a chloroethanone group, leading to different chemical reactivity and biological activity.
1-(1-Benzyl-1H-pyrazol-4-yl)-2-methylisothiourea: This compound contains an isothiourea group, which imparts antioxidant properties and the ability to modulate glutamate receptors.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways.
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
1-(1-benzylpyrazol-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C12H11ClN2O/c13-6-12(16)11-7-14-15(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 |
InChI 键 |
RHOUVMFNDLECGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



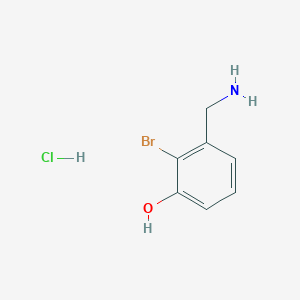
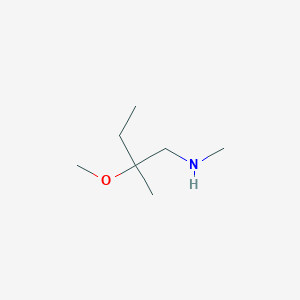
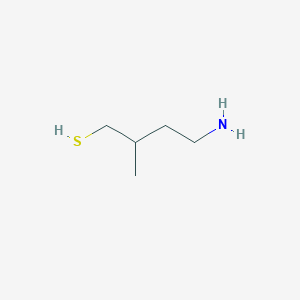
![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)
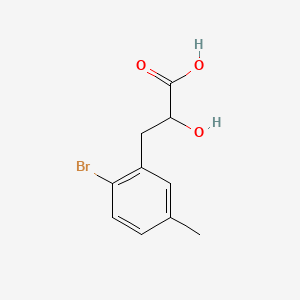
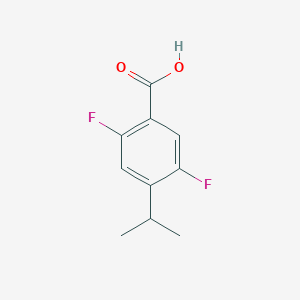

![6-{4-[(3,5-Dimethoxyphenyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B13588461.png)
![N-[2-(Dimethylamino)ethyl]glycine](/img/structure/B13588462.png)

